molecular formula C11H9NO3 B12884674 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde CAS No. 65927-06-2

5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B12884674
CAS No.: 65927-06-2
M. Wt: 203.19 g/mol
InChI Key: GDJHHIVEKKMPMI-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenylisoxazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NO2. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound is characterized by a methoxy group at the 5-position, a phenyl group at the 3-position, and an aldehyde group at the 4-position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-phenylisoxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 5-methoxy-3-phenylisoxazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-phenylisoxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Methoxy-3-phenylisoxazole-4-carboxylic acid.

    Reduction: 5-Methoxy-3-phenylisoxazole-4-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-3-phenylisoxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxaldehyde
  • 5-Methoxy-3-phenylisoxazole-4-carboxylic acid
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Uniqueness

5-Methoxy-3-phenylisoxazole-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug design and development.

Properties

CAS No.

65927-06-2

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-14-11-9(7-13)10(12-15-11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

GDJHHIVEKKMPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NO1)C2=CC=CC=C2)C=O

Origin of Product

United States

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